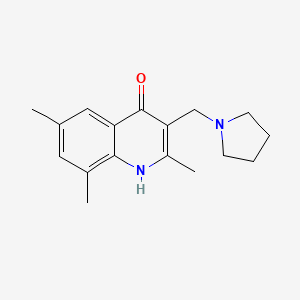

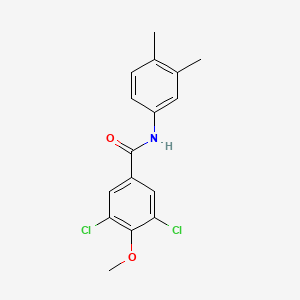

![molecular formula C21H18N2O2 B5887044 N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer treatment. It was first discovered in the 1980s as a natural product produced by the plant Leptospermum scoparium, commonly known as Manuka. DMXAA has since been synthesized in the laboratory, and its anti-tumor properties have been thoroughly investigated.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide's mechanism of action is not fully understood, but it is believed to work by activating the STING (stimulator of interferon genes) pathway. This pathway is involved in the production of interferons and other cytokines in response to viral and bacterial infections. N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide binds to a protein called cyclic GMP-AMP synthase (cGAS), which then activates the STING pathway and induces the production of cytokines.

Biochemical and Physiological Effects:

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as TNF-α and IFN-α, which are involved in the immune response. It also increases the permeability of blood vessels in tumors, which can enhance the delivery of other anti-cancer drugs. N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels in tumors. This can help to starve tumors of the nutrients they need to grow.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is that it has been extensively studied in preclinical models, and its anti-tumor effects have been well-documented. It has also been shown to have synergistic effects with other anti-cancer drugs, which can enhance its efficacy. However, one limitation of N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is that it has not yet been approved for clinical use in humans. There is also some evidence to suggest that it may have toxic effects on normal cells, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One area of interest is in developing more potent and selective STING agonists, which could enhance its anti-tumor effects and reduce its toxicity. Another area of interest is in investigating the potential of N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in combination with other immune checkpoint inhibitors, which could enhance its immune-stimulating effects. Finally, there is interest in developing new delivery methods for N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, such as nanoparticles or liposomes, which could improve its bioavailability and reduce its toxicity.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized in the laboratory using a multi-step process. The first step involves the condensation of 2-acetylbenzoic acid with 2,3-dimethylaniline to form 2-(2,3-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxylic acid. This intermediate is then converted to N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide through a series of reactions involving acylation, cyclization, and oxidation.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer types, including lung, breast, prostate, and colon cancer. N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide works by activating the immune system, specifically by inducing the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α). These cytokines then stimulate the immune system to attack cancer cells.

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-13-6-3-10-17(14(13)2)22-19(24)12-23-18-11-5-8-15-7-4-9-16(20(15)18)21(23)25/h3-11H,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDULWFRMZOUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)

![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)

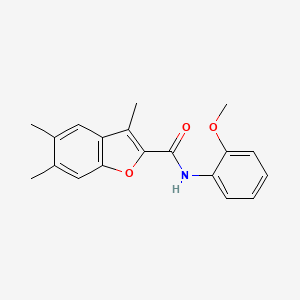

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)

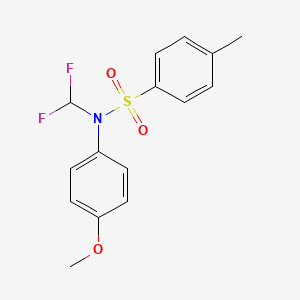

![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)

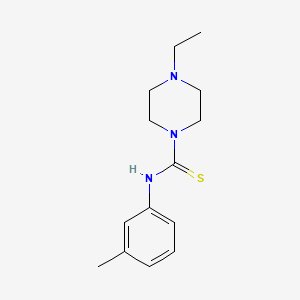

![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5887008.png)

![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)

![4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)

![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)

![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)